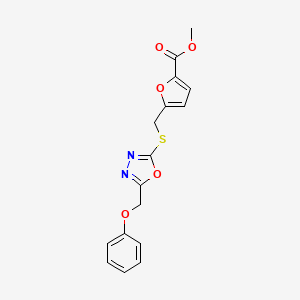
Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound characterized by its complex structure, featuring various functional groups such as oxadiazole, phenyl, furan, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, including the oxadiazole and furan moieties. Common steps might include:
Formation of the 1,3,4-oxadiazole ring: : This involves the cyclization of hydrazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: : The oxadiazole compound reacts with thiol reagents to introduce the thioether linkage.
Phenoxymethyl attachment: : This step includes the nucleophilic substitution reaction to attach the phenoxymethyl group to the oxadiazole ring.
Furan-2-carboxylate esterification: : The final step involves the esterification of the carboxylic acid with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would scale up these reactions using optimized conditions for higher yield and purity. This might involve:
Flow chemistry techniques: to ensure precise control over reaction conditions.
Catalysts and reagents: that improve reaction efficiency and selectivity.
Purification methods: like recrystallization or chromatography to isolate the pure product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The furan and thioether groups are susceptible to oxidation under appropriate conditions.
Reduction: : Reduction reactions can target the oxadiazole or ester groups.
Substitution: : The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents and conditions used in these reactions might include:
Oxidizing agents: : Hydrogen peroxide, peracids, or osmium tetroxide for oxidation reactions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: : Amine or thiol reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, such as:
Oxidation products: : Sulfoxides or sulfones from the oxidation of the thioether group.
Reduction products: : Alcohols or amines from the reduction of the ester or oxadiazole groups.
Substitution products: : Various substituted derivatives at the phenoxymethyl position.
Aplicaciones Científicas De Investigación
Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate finds applications in various scientific domains, including:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : As a probe to investigate biological pathways and interactions.
Medicine: : Potentially as a pharmacophore in drug design and development.
Industry: : In the manufacture of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets through various pathways:
Binding to enzymes or receptors: , modulating their activity.
Interacting with cellular components: , affecting biochemical processes.
Participating in redox reactions: , influencing oxidative stress and related pathways.
Comparación Con Compuestos Similares
Similar Compounds: Several compounds share structural similarities with Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate, including:
Methyl 5-(((5-(phenylmethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate: : Differing by the substitution at the oxadiazole ring.
Ethyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate: : Differing by the ester group.
Uniqueness: this compound is unique in its combination of functional groups, providing distinct reactivity and potential applications. Its unique structure offers a versatile platform for chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
methyl 5-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-20-15(19)13-8-7-12(22-13)10-24-16-18-17-14(23-16)9-21-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGNGDAKMJQWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














